7-Bromofluoranthene
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Overview
Description
7-Bromofluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon. It is a derivative of fluoranthene, where a bromine atom is substituted at the 7th position of the fluoranthene structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, and environmental science .
Preparation Methods
The synthesis of 7-Bromofluoranthene typically involves the bromination of fluoranthene. One common method is the reaction of fluoranthene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position . Industrial production methods may involve similar bromination reactions but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
7-Bromofluoranthene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different oxygen-containing derivatives.
Reduction Reactions: The bromine atom can be reduced to form fluoranthene. Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromofluoranthene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Environmental Science: It is used as a marker for studying the presence and effects of polycyclic aromatic hydrocarbons in the environment.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Mechanism of Action
The mechanism by which 7-Bromofluoranthene exerts its effects involves the activation of various molecular pathways. It induces pro-inflammatory responses through the phosphorylation of NF-κB and its upstream factors, including p38 MAPK, ERK, and JNK. Additionally, it leads to the overproduction of intracellular reactive oxygen species, which is associated with the downregulation of antioxidant enzymes like superoxide dismutase and catalase . These molecular events contribute to its biological effects, such as vascular endothelial dysfunction.
Comparison with Similar Compounds
7-Bromofluoranthene can be compared with other brominated fluoranthene derivatives, such as:
2-Bromofluoranthene: Similar in structure but with the bromine atom at the 2nd position.
3-Bromofluoranthene: Bromine atom at the 3rd position, known for its distinct chemical properties and applications.
8-Bromofluoranthene: Bromine atom at the 8th position, used in different research contexts.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.
Properties
Molecular Formula |
C16H9Br |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
7-bromofluoranthene |
InChI |
InChI=1S/C16H9Br/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H |
InChI Key |
QBJGYGJYPPHLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)Br |
Origin of Product |
United States |
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